Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one
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Overview
Description
Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one is a heterocyclic compound that features a fused thiazole and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with α-haloketones, followed by cyclization to form the thiazole ring. The pyrazine ring can be introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Triazolo[4,3-a]pyrazine: Studied for its potential as a kinase inhibitor.
Pyrrolo[2,3-b]pyridine: Investigated for its role as a fibroblast growth factor receptor inhibitor.
Uniqueness
Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one is unique due to its fused thiazole and pyrazine ring system, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H10N2OS |
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Molecular Weight |
158.22 g/mol |
IUPAC Name |
1,3,5,6,7,8a-hexahydro-[1,3]thiazolo[3,4-a]pyrazin-8-one |
InChI |
InChI=1S/C6H10N2OS/c9-6-5-3-10-4-8(5)2-1-7-6/h5H,1-4H2,(H,7,9) |
InChI Key |
DIXNAOCDRROQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CSCC2C(=O)N1 |
Origin of Product |
United States |
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